Home > Products > Screening Compounds P18489 > 6-Mercaptoguanosine
6-Mercaptoguanosine - 26017-62-9

6-Mercaptoguanosine

Catalog Number: EVT-13531672
CAS Number: 26017-62-9
Molecular Formula: C10H13N5O4S
Molecular Weight: 299.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Mercaptoguanosine, also known as 6-thioguanosine, is a purine nucleoside analog characterized by the presence of a thiol group at the 6-position of the guanine base. Its chemical formula is C10H13N5O4S\text{C}_{10}\text{H}_{13}\text{N}_{5}\text{O}_{4}\text{S} and it plays a significant role in medicinal chemistry, particularly as an antimetabolite in cancer treatment. This compound mimics natural purines and interferes with nucleic acid synthesis, making it effective against rapidly dividing cells such as those found in tumors .

Source and Classification

6-Mercaptoguanosine is derived from guanosine through synthetic processes that introduce sulfur into its structure. It belongs to the class of organic compounds known as purinethiones, which are purines modified to include a thioketone group. Specifically, it is classified under imidazopyrimidines and purines and purine derivatives .

Synthesis Analysis

Methods

The synthesis of 6-Mercaptoguanosine can be achieved through several methods:

  1. Thiolation of Guanosine: This approach involves the replacement of an oxygen atom in guanosine with a sulfur atom at the 6-position. The process typically requires protective groups to shield other reactive sites on the molecule during thiolation.
  2. Enzymatic Synthesis: Biological systems can also produce 6-Mercaptoguanosine via enzymatic pathways that convert guanosine using specific enzymes.

Technical Details

  • Reagents: Common reagents for thiolation include phosphorus pentasulfide and quinoline.
  • Reaction Conditions: The reaction often requires controlled temperatures and pH to optimize yield and purity. For example, heating a mixture of guanine and phosphorus pentasulfide in quinoline can yield 6-Mercaptoguanosine after appropriate workup procedures .
Molecular Structure Analysis

Structure

The molecular structure of 6-Mercaptoguanosine features a purine base with a thiol group at the sixth position. This modification alters its biochemical behavior compared to natural nucleosides.

Data

  • Molecular Weight: Approximately 299.31 g/mol
  • CAS Number: 85-31-4
  • Appearance: Typically presented as a pale yellow, odorless crystalline powder .
Chemical Reactions Analysis

Reactions

6-Mercaptoguanosine participates in various chemical reactions, including:

  1. Oxidation: It can be oxidized to form disulfides or sulfoxides.
  2. Reduction: Reduction reactions can convert it back to guanosine.
  3. Substitution: The thiol group can undergo nucleophilic substitution reactions with other nucleophiles .

Technical Details

  • Common Reagents for Oxidation: Hydrogen peroxide or peracids.
  • Common Reducing Agents: Dithiothreitol or sodium borohydride.
  • Substitution Conditions: Basic conditions are typically employed for nucleophilic substitutions.
Mechanism of Action

The biological activity of 6-Mercaptoguanosine primarily revolves around its role as an antimetabolite. Upon entering cells, it is phosphorylated to form active nucleotide derivatives, which then participate in nucleic acid metabolism.

  1. Conversion to Nucleotides: The compound is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase to form 6-thioguanosine monophosphate (TGMP).
  2. Inhibition of Nucleotide Synthesis: Accumulation of TGMP hampers the synthesis of guanine nucleotides via inhibition of inosine monophosphate dehydrogenase, leading to DNA mutations .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Appearance: Pale yellow crystalline powder
  • Solubility: Insoluble in water; soluble in dilute alkali hydroxides and hot alcohol .

Chemical Properties

  • Melting Point: Decomposes above 572°F (300°C)
  • Chemical Stability: Stable under normal conditions but should be kept away from oxidizing agents .
Applications

6-Mercaptoguanosine has several scientific uses:

  1. Cancer Treatment: It is utilized as an antimetabolite in chemotherapy, particularly for treating acute myeloid leukemia and acute lymphocytic leukemia.
  2. Research Tool: Its ability to mimic natural purines makes it valuable for studying nucleic acid metabolism and cellular processes involving DNA and RNA synthesis .
Introduction to 6-Mercaptoguanosine in Biomedical Research

6-Mercaptoguanosine (6-thioguanosine) represents a critical structural analogue within the thiopurine drug class, distinguished by its guanine-like structure featuring a sulfur atom at the C6 position. This molecular modification enables unique interactions with purine metabolic enzymes and nucleic acid biosynthesis machinery, positioning it as a compound of significant interest in oncology and immunology research. Unlike its more extensively studied counterpart 6-mercaptopurine (6-MP), 6-mercaptoguanosine serves as both an active metabolite and a direct precursor to thioguanine nucleotides that incorporate into DNA and RNA, exerting cytotoxic effects through disruption of nucleic acid function and induction of replication stress. Its distinct biochemical behavior underscores its specialized role in thiopurine pharmacology and metabolic research [3] [9].

Nomenclature and Structural Analogues in Thiopurine Therapeutics

The systematic IUPAC name for 6-mercaptoguanosine is 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-thione, reflecting its core purine structure with a thione modification at position 6 and ribose moiety at position 9. This molecular architecture classifies it as a guanosine analogue, distinguishing it from the hypoxanthine-based structure of 6-MP and the imidazole-derivatized prodrug azathioprine. The critical structural differences among these analogues dictate their metabolic fates and mechanisms of action [1] [9]:

  • 6-Mercaptopurine (6-MP): Hypoxanthine analogue metabolized primarily to thioinosinic acid (TIMP) and subsequently to thioguanine nucleotides
  • Azathioprine: Imidazolyl derivative of 6-MP acting as a prodrug that liberates 6-MP via non-enzymatic cleavage
  • 6-Mercaptoguanosine: Preformed guanosine analogue that bypasses initial conversion steps to directly form thioguanosine monophosphate

Table 1: Structural and Functional Comparison of Key Thiopurine Analogues

CompoundCore Purine BasePrimary Metabolic ConversionKey Intracellular Metabolites
6-MercaptoguanosineGuanineDirect phosphorylation6-Thio-GMP, 6-Thio-GDP, 6-Thio-GTP
6-MercaptopurineHypoxanthineHGPRT-mediated salvageTIMP → 6-Thio-GMP via IMPDH/GMPS
Azathioprine6-MP derivativeGlutathione-mediated release6-MP → TIMP → 6-Thio-GMP

The sulfur-for-oxygen substitution at the C6 position creates a nucleophile susceptible to methylation by thiopurine methyltransferase (TPMT) and oxidation by xanthine oxidase (XOR), defining its metabolic stability and biological half-life. This modification also enhances thioguanine nucleotide incorporation into DNA during replication, where it triggers mismatch repair mechanisms and DNA damage response pathways, a mechanism less prominent with 6-MP itself [2] [5].

Historical Evolution of 6-Mercaptoguanosine in Pharmacological Studies

The investigation of 6-mercaptoguanosine emerged from foundational research into purine antimetabolites initiated by Gertrude Elion and George Hitchings in the 1950s. While 6-MP received FDA approval for leukemia treatment in 1953, researchers soon identified 6-mercaptoguanosine as a significant metabolite contributing to the therapeutic effects through its direct conversion to thioguanine nucleotides. This discovery originated from metabolic tracing studies using radiolabeled 6-MP, which revealed its transformation into guanine analogues within nucleic acids of leukemia cells [9].

The 21st century brought pharmacogenetic insights that reshaped understanding of 6-mercaptoguanosine's therapeutic window. Landmark studies identified NUDT15 (rs116855232) polymorphisms as critical determinants of thiopurine toxicity, particularly in Asian populations where variant alleles reach 10-15% frequency. NUDT15 encodes an enzyme that hydrolyzes thioguanosine triphosphate (TGTP) to thioGMP, protecting cells from excessive DNA incorporation. Deficiency in this enzyme leads to dangerous accumulation of TGTP and heightened myelosuppression [2] [5].

Table 2: Historical Milestones in 6-Mercaptoguanosine Research

Time PeriodKey AdvancementResearch Impact
1950sIdentification as active 6-MP metaboliteEstablished purine antimetabolite mechanisms
1970sCharacterization of DNA incorporationRevealed novel cytotoxic mechanism via DNA mismatch repair
1990sElucidation of TPMT pharmacogeneticsExplained variable drug metabolism and toxicity
2010sDiscovery of NUDT15 polymorphismsEnabled personalized dosing in East Asian populations
2020sClinical validation of genotype-guided dosingDemonstrated reduced myelotoxicity in randomized trials

Contemporary research focuses on therapeutic monitoring of erythrocyte thioguanine nucleotide (TGN) concentrations as a pharmacodynamic biomarker. Clinical evidence demonstrates that TGN levels between 230-400 pmol/8×10⁸ erythrocytes correlate with optimal leukemia control while minimizing hematopoietic toxicity. This precision medicine approach represents the culmination of six decades of pharmacological refinement [5] [9].

Role in Nucleotide Metabolism and Purine Salvage Pathways

6-Mercaptoguanosine enters purine metabolism primarily through the salvage pathway, competing with endogenous guanosine for phosphorylation by adenosine kinase and deoxyguanosine kinase. This enzymatic conversion yields 6-thioguanosine monophosphate (6-thioGMP), which subsequently undergoes phosphorylation to di- and triphosphate forms (6-thioGDP, 6-thioGTP) capable of incorporating into RNA and DNA. The metabolic competition occurs at multiple levels [6] [10]:

  • Substrate Competition: Direct competition with guanine and guanosine for hypoxanthine-guanine phosphoribosyltransferase (HGPRT)
  • Feedback Inhibition: 6-thioGMP inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase (PPAT), the rate-limiting enzyme in de novo purine synthesis
  • Enzyme Misdirection: Thioguanine nucleotides inhibit IMP dehydrogenase, diverting inosinic acid toward adenosine nucleotides

The mitochondrial dimension of 6-mercaptoguanosine metabolism has gained prominence through the discovery of purinosomes – metabolon complexes that organize de novo purine synthesis enzymes near mitochondrial membranes. These structures facilitate access to mitochondrial-generated one-carbon units (10-formyl-THF) and ATP required for purine ring assembly. Research indicates that 6-thioGMP disrupts purinosome-mitochondria interaction, compromising the metabolic efficiency of de novo synthesis. This dual interference with both salvage and de novo pathways creates a profound antiproliferative effect in rapidly dividing cells [3] [8].

Figure: Metabolic Fate of 6-Mercaptoguanosine in Purine Pathways

Salvage Pathway                          De Novo Pathway------------------                      ---------------------6-Mercaptoguanosine  →  HGPRT/kinase-mediated      vs.      PRPP + glutamine → PRA → ... → IMP(Exogenous)               phosphorylation                                      │↓                                              PPAT inhibition6-Thio-GMP → 6-Thio-GDP → 6-Thio-GTP                     ↓|             |             |                Reduced flux to AMP/GMP(RNA incorporation) (DNA incorporation) (G-protein disruption)

Xanthine oxidoreductase (XOR) presents a crucial detoxification pathway for 6-mercaptoguanosine, converting it to 6-thioxanthosine and subsequently to 6-thiouric acid. This catabolic route assumes particular significance in tissues with high XOR expression, including liver and intestinal mucosa. Recent evidence reveals an inverse relationship between XOR activity and thioguanine nucleotide accumulation, explaining why XOR inhibitors like allopurinol exacerbate thiopurine toxicity by shunting metabolism toward active nucleotides rather than inactive oxidation products. This interaction underscores the metabolic balancing act between therapeutic efficacy and toxicity [4] [8].

The unique metabolic stability of thioguanine nucleotides contributes to prolonged pharmacological effects. Erythrocytes slowly accumulate 6-thioGTP over weeks of therapy, creating a depot that reflects cumulative drug exposure. This compartmentalization enables therapeutic drug monitoring (TDM) of thioguanine nucleotides in red blood cells as a surrogate for target tissue exposure, establishing it as the most validated biomarker for thiopurine therapy optimization in both oncologic and immunologic applications [5] [9].

Table 3: Key Enzymes Governing 6-Mercaptoguanosine Metabolism

EnzymeSubcellular LocalizationReaction CatalyzedEffect on 6-Mercaptoguanosine
HGPRTCytosolConverts to 6-thioGMPActivation to nucleotide form
TPMTCytosolMethylates thiopurinesInactivation to methylmercaptopurines
Xanthine OxidoreductaseCytosol (liver, intestine)Oxidizes to thiouric acidCatabolic inactivation
NUDT15Mitochondria, nucleusDephosphorylates thioguanosine triphosphateProtection against DNA incorporation
IMP DehydrogenaseCytosolConverts IMP to XMPBypassed by direct guanine analogue

Properties

CAS Number

26017-62-9

Product Name

6-Mercaptoguanosine

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

Molecular Formula

C10H13N5O4S

Molecular Weight

299.31 g/mol

InChI

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)

InChI Key

OTDJAMXESTUWLO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.